N-benzyl-1H-indole-4-carboxamide

Catalog No.
S14229801
CAS No.
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-1H-indole-4-carboxamide

Product Name

N-benzyl-1H-indole-4-carboxamide

IUPAC Name

N-benzyl-1H-indole-4-carboxamide

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c19-16(18-11-12-5-2-1-3-6-12)14-7-4-8-15-13(14)9-10-17-15/h1-10,17H,11H2,(H,18,19)

InChI Key

UHWDMRGXAKOUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C3C=CNC3=CC=C2

N-benzyl-1H-indole-4-carboxamide is a synthetic compound belonging to the class of indole derivatives, which are characterized by their unique bicyclic structure comprising a benzene ring fused to a pyrrole ring. This compound features a benzyl group attached to the nitrogen atom of the indole structure and a carboxamide functional group at the fourth position of the indole ring. Indole derivatives, including N-benzyl-1H-indole-4-carboxamide, are known for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry and drug development .

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  • Electrophilic Substitution: The indole ring is prone to electrophilic substitution reactions, particularly at the C-3 position, allowing for the introduction of various substituents .

N-benzyl-1H-indole-4-carboxamide exhibits significant biological activity, making it a candidate for pharmaceutical research. Studies have indicated its potential as an antimicrobial agent, with efficacy against various bacterial strains. Additionally, it has shown promise in anticancer research due to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as receptors and enzymes that modulate cellular pathways related to growth and survival .

The synthesis of N-benzyl-1H-indole-4-carboxamide typically involves several key steps:

  • Formation of the Indole Core: The indole structure can be synthesized through methods such as the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
  • Benzylation: The indole core is benzylated using benzyl bromide in the presence of a base like potassium carbonate.
  • Coupling with Carboxylic Acid: The benzylated indole is then coupled with furan-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield N-benzyl-1H-indole-4-carboxamide .

N-benzyl-1H-indole-4-carboxamide has several applications across different fields:

  • Pharmaceutical Development: It is explored for its potential therapeutic effects against cancer and infectious diseases due to its bioactive properties.
  • Material Science: The compound serves as a building block for synthesizing more complex molecules and materials.
  • Research Tool: It is used in biological studies to understand mechanisms of action related to indole derivatives and their effects on cellular processes .

Studies on N-benzyl-1H-indole-4-carboxamide have focused on its interactions with various biological targets. Research indicates that it can modulate enzyme activity, particularly in pathways involved in cell proliferation and apoptosis. Its interaction profile suggests potential use as an inhibitor for certain enzymes related to cancer progression and microbial resistance .

N-benzyl-1H-indole-4-carboxamide shares structural similarities with other compounds within the indole derivative family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-benzyl-1H-indole-3-carboxamideIndole core with benzyl and carboxamideDifferent position of carboxamide group
N-(1-benzyl)-indoleIndole core with benzyl groupLacks carboxamide functionality
5-methoxy-N-benzylindoleMethoxy substitution on indoleAdditional methoxy group enhances solubility
N-(2-methylbenzyl)-indoleIndole core with substituted benzylVariation in benzyl substituent impacts activity

These compounds highlight the uniqueness of N-benzyl-1H-indole-4-carboxamide due to its specific functional groups that contribute to its distinct biological activities and chemical properties .

Multi-Step Synthetic Routes and Reaction Optimization Strategies

The synthesis of N-benzyl-1H-indole-4-carboxamide typically involves sequential transformations to construct the indole core, install the benzyl group, and introduce the carboxamide functionality. A representative approach combines Hantzsch thiazole synthesis, Fischer indole cyclization, and amide coupling in a continuous flow system. This three-step process achieves 38%–82% overall yields through precise temperature control (80–120°C) and residence time optimization (≤15 minutes per step).

Critical reaction parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–120°C±15% yield
Residence Time12–18 minutes±22% yield
Catalyst Loading0.5–2 mol%±18% yield

Batch-mode synthesis faces challenges in intermediate isolation and byproduct accumulation, whereas continuous flow systems enable direct transfer of reactive intermediates between stages. For example, acid generated during thiazole formation catalyzes subsequent deketalization and indole cyclization steps, demonstrating intelligent reagent recycling. Recent optimizations using EDC·HCl/HOBt-mediated amidation achieve 66–99% coupling efficiency for carboxamide installation, surpassing traditional DCC/DMAP methods.

Catalytic Approaches in Indole Core Functionalization

Transition metal catalysis enables direct C–H functionalization of indole precursors, bypassing pre-functionalized starting materials. Rhodium(III) complexes catalyze regioselective C2-alkylation of indoles with β-CF₃-substituted enones under redox-neutral conditions. This method operates at 0.5–2 mol% catalyst loading in DCE/1,4-dioxane (3:1) at 100°C, achieving 68–92% yields across 24 substrates.

Comparative analysis of catalytic systems reveals:

CatalystSubstrate ScopeYield RangeRegioselectivity
Rh(III)Electron-rich indoles68–92%C2 >98%
Pd(II)Neutral indoles55–78%C3 dominant
Cu(I)Electron-deficient40–65%C2/C3 mixture

The Rh(III) system demonstrates exceptional functional group tolerance, accommodating nitro (–NO₂), methoxy (–OCH₃), and halogen substituents without protective group strategies. Mechanistic studies suggest a concerted metalation-deprotonation pathway, where the rhodium center directs electrophilic attack to the C2 position through σ-coordination.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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